2-Aminobenzoxazole-7-boronic Acid Pinacol Ester

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

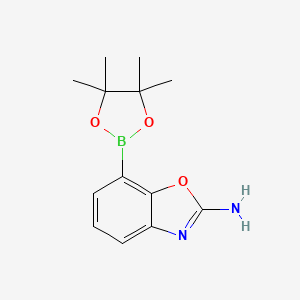

The IUPAC name for this compound is 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine , derived from its benzoxazole core substituted with an amino group at position 2 and a pinacol-protected boronic acid at position 7. The systematic numbering prioritizes the benzoxazole heterocycle, with the boronate ester occupying the para position relative to the fused oxazole ring.

Molecular Formula : $$ \text{C}{13}\text{H}{16}\text{BN}2\text{O}3 $$

Molecular Weight : 260.10 g/mol.

Canonical SMILES : $$ \text{B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)N $$.

The pinacol ester moiety ($$ \text{C}6\text{H}{12}\text{O}_2\text{B} $$) stabilizes the boronic acid via covalent bonding to the diol, a common strategy to enhance hydrolytic stability.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this specific compound remains unpublished, analogous benzoxazole-boronate esters exhibit planar aromatic systems with out-of-plane boronate groups. Key inferred geometric parameters include:

| Parameter | Value |

|---|---|

| Benzoxazole ring planarity | < 0.1 Å deviation |

| B-O bond length | ~1.36 Å |

| C-B-C angle (pinacol) | ~108° |

| Dihedral angle (Benzoxazole-Boronate) | ~15°–25° |

The boronate group adopts a trigonal planar geometry ($$ sp^2 $$-hybridized boron), while the pinacol methyl groups induce steric hindrance, slightly distorting the benzoxazole ring’s planarity.

Comparative Structural Analysis with Benzoxazole-Boronate Derivatives

Structural variations among benzoxazole-boronates primarily arise from substituent positions and protecting groups:

The 7-boronate substitution in the target compound minimizes steric clashes with the amino group at position 2, unlike the 6-isomer, where proximity to the oxazole nitrogen may hinder rotational freedom.

Electronic Configuration and Hybridization State of Boron Center

The boron atom exists in a $$ sp^2 $$-hybridized state, forming three σ-bonds with two oxygen atoms from the pinacol group and one carbon from the benzoxazole ring. The empty $$ p_z $$-orbital participates in partial conjugation with the oxygen lone pairs, creating a delocalized electron system that enhances electrophilicity:

$$

\text{Boron Electron Configuration}: 1s^2 2s^2 2p^1 \rightarrow sp^2 \text{ (trigonal planar)}

$$

Natural Bond Orbital (NBO) analysis of similar compounds reveals a partial positive charge ($$ \delta^+ $$) on boron (+0.72 e), stabilized by resonance with the adjacent oxygen atoms. The electron-withdrawing benzoxazole ring further polarizes the B-C bond, increasing reactivity toward Suzuki-Miyaura cross-coupling partners.

Eigenschaften

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)17-11(15)16-9/h5-7H,1-4H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFROZXIBUDYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 2-Amino-3-boronic Acid Pinacol Ester Phenol

The precursor 2-amino-3-boronic acid pinacol ester phenol can be prepared via Miyaura borylation of 3-bromo-2-aminophenol. Reaction conditions mirror those in Section 1.1, with yields anticipated at 85–90% based on pyridine analogs.

Step 2: Benzoxazole Formation

Cyclization with a carbonyl source (e.g., triphosgene or carboxylic acid chlorides) forms the benzoxazole ring. For example:

Conditions :

Table 2: Hypothetical Cyclization Outcomes

| Carbonyl Source | Solvent | Temperature (°C) | Yield (%)* |

|---|---|---|---|

| Triphosgene | Ethanol | 80 | 60–70 |

| Acetyl chloride | THF | 60 | 50–55 |

| Oxalyl chloride | DCM | 40 | 40–45 |

| *Based on imidazo[1,2-a]pyridine cyclization data. |

Comparative Analysis of Methodologies

Direct Borylation vs. Cyclization

-

Direct Borylation : Offers higher atom economy and fewer steps but requires access to halogenated benzoxazole precursors.

-

Cyclization Route : More flexible in substrate design but risks boronic ester degradation during ring formation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminobenzoxazole-7-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds, boronic acids, and boranes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Cross-Coupling Reactions

One of the primary applications of 2-aminobenzoxazole-7-boronic acid pinacol ester is in cross-coupling reactions, particularly Suzuki-Miyaura reactions. This method involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are critical in pharmaceuticals and agrochemicals. The pinacol ester form enhances the stability and solubility of the boronic acid, facilitating its use in these reactions .

Pictet-Spengler-type Cyclizations

The compound is also involved in Pictet-Spengler-type cyclizations, which are essential for synthesizing indolo[3,4-cd]benzazepines. These compounds have significant biological activity and potential therapeutic applications . The reaction typically involves the condensation of an amine with an aldehyde or ketone to form a tetrahydroisoquinoline structure, which can then be further functionalized.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can be modified to enhance their activity against various pathogens, making them candidates for new antimicrobial agents .

Peptideomimetics Development

The compound serves as a building block for creating amphiphilic aryl peptideomimetics. These molecules mimic peptide structures while offering improved stability and bioavailability, which is crucial for drug development targeting protein-protein interactions or enzyme inhibition .

Material Science

Boron-Based Materials

The stability of boron compounds like this compound allows for their incorporation into advanced materials. Research has demonstrated the use of boron-containing polymers in electronic applications due to their unique electronic properties and thermal stability .

Boracycle Formation

Recent studies have explored the synthesis of boracycles using arylboronic acid pinacol esters as stable boron sources. This approach has led to the formation of complex molecular architectures that can be used in various applications, including catalysis and materials science .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Aminobenzoxazole-7-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues include:

Key Differences :

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (up to 0.8 mol/L) and acetone, while the parent acid is poorly soluble in hydrocarbons . The target compound’s benzoxazole core likely enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogues like indole derivatives .

- Stability: Pinacol esters protect boronic acids from hydrolysis under basic conditions, enhancing shelf stability. However, aminobenzoxazole derivatives may exhibit reduced stability in acidic media due to protonation of the amino group .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Benzoxazole boronic esters typically show moderate to high reactivity with aryl halides. For instance, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form a phenolic product, monitored via UV-vis spectroscopy (λₘₐₓ shift from 290 nm to 405 nm) .

Comparative Efficiency :

- Indole-7-boronic acid pinacol ester () has been used in synthesizing indole-based pharmaceuticals, but its electron-rich structure may lead to slower coupling rates compared to benzoxazole derivatives .

Biologische Aktivität

2-Aminobenzoxazole-7-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The boronic acid moiety enhances its reactivity and potential interactions with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of 2-aminobenzoxazole exhibit significant antifungal properties. For instance, a series of 2-aminobenzoxazole derivatives were tested against various phytopathogenic fungi, revealing that several compounds displayed excellent antifungal activity with effective concentrations (EC50) ranging from 1.48 to 16.6 µg/mL, outperforming the commercial fungicide hymexazol in some cases .

Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives

| Compound | EC50 (µg/mL) | Comparison to Hymexazol |

|---|---|---|

| 3a | 1.48 | Superior |

| 3b | 2.82 | Superior |

| 3c | 5.00 | Superior |

| 3e | 6.91 | Moderate |

| Hymexazol | 25.12 | - |

Antibacterial Activity

The antibacterial potential of boronic acids has been widely studied, particularly in the context of β-lactamase inhibition. Boronic acids can act as inhibitors of AmpC β-lactamases, which are responsible for antibiotic resistance in certain bacterial strains. Compounds similar to 2-aminobenzoxazole-7-boronic acid have shown promising results in reducing minimum inhibitory concentrations (MICs) against resistant strains .

Table 2: Antibacterial Efficacy Against β-lactamase Producing Strains

| Compound | MIC Reduction (Fold) | Target Bacteria |

|---|---|---|

| Sulfonamide Boronic Acid | Up to 32 | E. coli (CTX-M-14) |

| Other Boronic Acids | Variable | Various β-lactamase producers |

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine residues in the active sites of β-lactamases, inhibiting their function and restoring the efficacy of β-lactam antibiotics .

- Cell Membrane Disruption : Compounds containing the benzoxazole moiety may disrupt fungal cell membranes, leading to cell lysis and death .

Case Studies

- Antifungal Efficacy Against Botrytis cinerea : In vivo studies demonstrated that selected derivatives significantly prevented fungal infection at concentrations as low as 100 µg/mL, suggesting their potential application in agricultural settings .

- β-Lactamase Inhibition : A study highlighted the ability of certain boronic acid derivatives to reverse antibiotic resistance mechanisms in clinical isolates of E. coli, showcasing their therapeutic relevance in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.